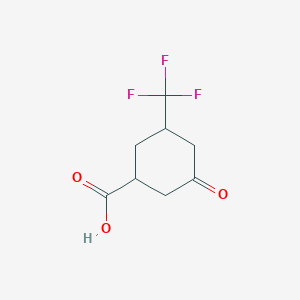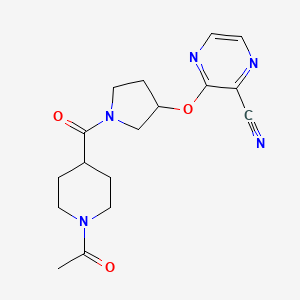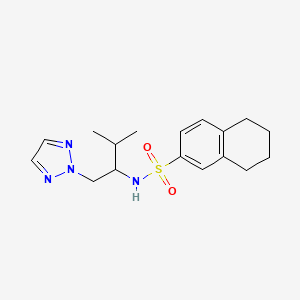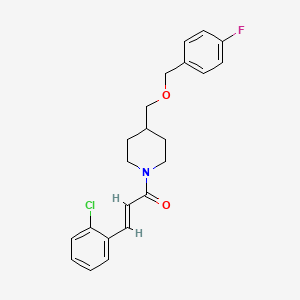
5,6-Difluoro-1H-indole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-1H-indole-3-carbonyl chloride: is a chemical compound that belongs to the indole family, characterized by the presence of a benzopyrrole structure The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1H-indole-3-carbonyl chloride typically involves the introduction of fluorine atoms at the 5 and 6 positions of the indole ring, followed by the formation of the carbonyl chloride group at the 3 position. One common method includes the following steps:
Fluorination: The indole ring is selectively fluorinated at the 5 and 6 positions using a fluorinating agent such as Selectfluor.
Carbonylation: The 3 position of the indole ring is then functionalized with a carbonyl group using a reagent like phosgene or oxalyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Indoles: Products formed by nucleophilic substitution.
Oxidized or Reduced Indoles: Products formed by oxidation or reduction reactions.
Coupled Products: Complex molecules formed by coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Difluoro-1H-indole-3-carbonyl chloride is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Fluorinated indole derivatives have shown promise in antiviral, anticancer, and anti-inflammatory research. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In material science, the compound is explored for its use in the development of novel polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-1H-indole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. The carbonyl chloride group can act as a reactive site for covalent modification of the target, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
5,6-Difluoroindole: Lacks the carbonyl chloride group but shares the fluorinated indole core.
1H-Indole-3-carbonyl chloride: Lacks the fluorine atoms but contains the carbonyl chloride group.
5,6-Difluoro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness: 5,6-Difluoro-1H-indole-3-carbonyl chloride is unique due to the combination of fluorine atoms and a carbonyl chloride group on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
5,6-difluoro-1H-indole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2NO/c10-9(14)5-3-13-8-2-7(12)6(11)1-4(5)8/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQJDTCJNFUXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2510083.png)
![8-(2,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510087.png)


![2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2510091.png)


![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510096.png)
![4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2510098.png)
